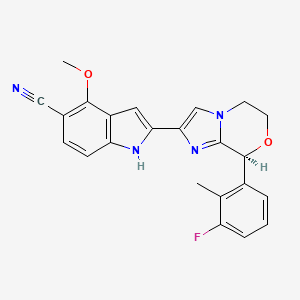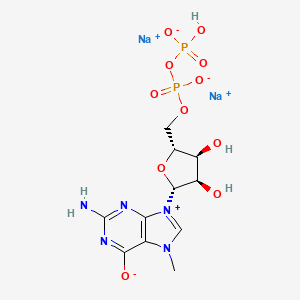![molecular formula C5H7ClO4S B11937495 1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide CAS No. 31247-24-2](/img/structure/B11937495.png)
1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide is a chemical compound with the molecular formula C5H7ClO4S and a molecular weight of 198.626 g/mol . This compound is known for its unique spiro structure, which includes both oxygen and sulfur atoms in its ring system. It is often used in research and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinating agent with a precursor containing the spiro ring system . The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and safety measures.
Analyse Chemischer Reaktionen
1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfur atom in the spiro ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide involves its interaction with specific molecular targets and pathways. The chlorine atom and the spiro ring system play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide can be compared with other similar compounds, such as:
1,1-Dichloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide: This compound has two chlorine atoms instead of one, leading to different reactivity and applications.
5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide: This compound lacks the chlorine atom, which affects its chemical properties and uses.
The uniqueness of 1-chloro-5,8-dioxa-2-thiaspiro[3
Eigenschaften
CAS-Nummer |
31247-24-2 |
|---|---|
Molekularformel |
C5H7ClO4S |
Molekulargewicht |
198.63 g/mol |
IUPAC-Name |
3-chloro-5,8-dioxa-2λ6-thiaspiro[3.4]octane 2,2-dioxide |
InChI |
InChI=1S/C5H7ClO4S/c6-4-5(3-11(4,7)8)9-1-2-10-5/h4H,1-3H2 |
InChI-Schlüssel |
CGRRWZRRCXRXOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(O1)CS(=O)(=O)C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11937417.png)
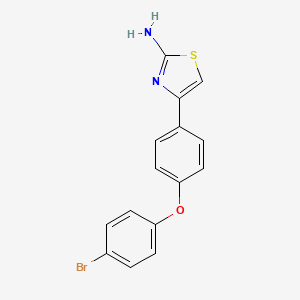
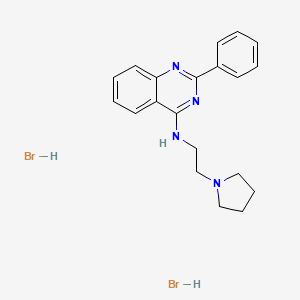

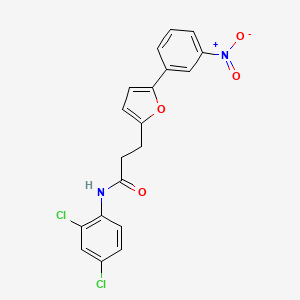
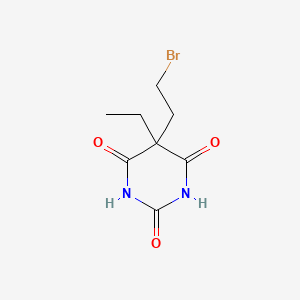
![N-[4-(2-methoxyethoxy)cyclohexyl]-6-(1,3-thiazol-5-yl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B11937452.png)
![1-[(3S)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea](/img/structure/B11937455.png)
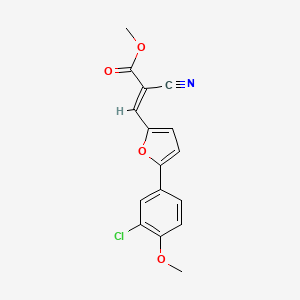
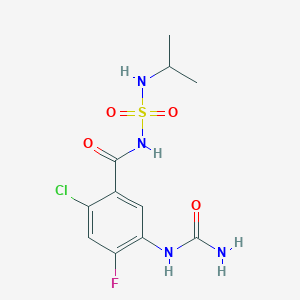
![cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate](/img/structure/B11937482.png)
![[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B11937488.png)
